

Minaprine: A Technical Retrospective on its Development and Withdrawal

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Compound of Interest		
Compound Name:	Minaprine	
Cat. No.:	B1677143	Get Quote

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Abstract

Minaprine, a novel pyridazine derivative, emerged in the late 1970s as a promising antidepressant with a unique pharmacological profile. Unlike typical tricyclic antidepressants, it demonstrated a multi-faceted mechanism of action, primarily as a reversible inhibitor of monoamine oxidase-A (MAO-A), a serotonin and dopamine reuptake inhibitor, and possessing cholinomimetic properties. Clinical trials suggested efficacy comparable to existing antidepressants but with a potentially more favorable side-effect profile, notably lacking significant anticholinergic and cardiovascular effects. However, post-marketing surveillance revealed an association with an increased risk of convulsions, leading to its withdrawal from the French market in 1996. This technical guide provides a comprehensive historical overview of Minaprine's development, from its synthesis to its clinical evaluation and eventual withdrawal, detailing the experimental protocols and quantitative data that defined its trajectory.

Historical Development and Chronology

The development of **Minaprine** can be traced back to the early 1970s, with its synthesis first disclosed in patents filed in 1979.[1] It was introduced in France for the treatment of depression.[1] The key milestones in its history are outlined below:

• 1979: First synthesis of **Minaprine** disclosed in patents.[1]



- Early 1980s: Preclinical studies in rodents establish its antidepressant and dopaminomimetic properties.
- Mid-to-late 1980s: A series of clinical trials are conducted to evaluate its efficacy and safety against placebo and established antidepressants like imipramine, amitriptyline, and mianserin.
- 1996: **Minaprine** is withdrawn from the market in France due to an association with convulsions.[1]

Synthesis and Chemical Properties

Minaprine, with the chemical name 4-methyl-N-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-amine, is a member of the pyridazine class of compounds.

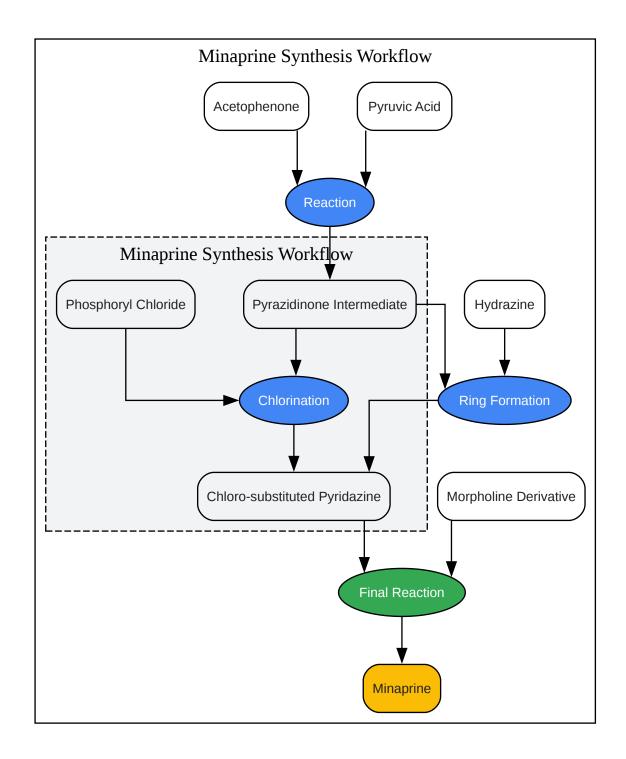
Table 1: Chemical and Physical Properties of Minaprine

Property	Value
Molecular Formula	C17H22N4O
Molar Mass	298.390 g·mol ⁻¹
Appearance	Solid
Melting Point	122 °C
Water Solubility	2360 mg/L

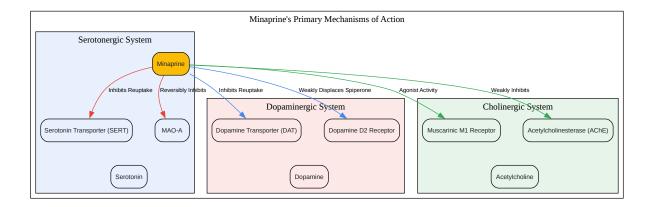
Synthesis Workflow

The synthesis of **Minaprine**, as described in the 1979 patent, involves a multi-step process culminating in the reaction of a chloro-substituted pyridazine with a morpholine derivative.[1]

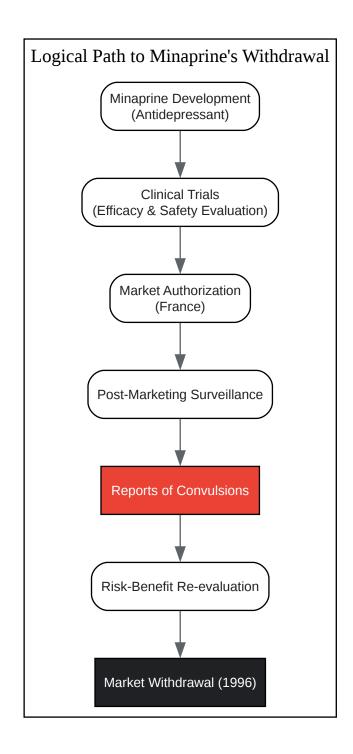












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References

- 1. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
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